6,11-dithiatricyclo[8.3.0.03,7]trideca-1(10),3(7),4,12-tetraen-2-one
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Overview
Description
8,9-Dihydro-4H-cyclohepta[1,2-b:5,4-b’]dithiophen-4-one is an organic compound with the molecular formula C11H8OS2 It is known for its unique structure, which includes a cyclohepta ring fused with two thiophene rings
Preparation Methods
The synthesis of 8,9-Dihydro-4H-cyclohepta[1,2-b:5,4-b’]dithiophen-4-one can be achieved through several methods. One common approach involves the reaction of dibromo derivatives of benzo[4,5]cyclohepta[1,2-b]thiophene with ketones . The reaction typically occurs in the presence of suitable solvents and under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
8,9-Dihydro-4H-cyclohepta[1,2-b:5,4-b’]dithiophen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene rings, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8,9-Dihydro-4H-cyclohepta[1,2-b:5,4-b’]dithiophen-4-one has several scientific research applications:
Organic Electronics: It is used in the development of organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs) due to its semiconducting properties.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various drug molecules, contributing to medicinal chemistry research.
Mechanism of Action
The mechanism of action of 8,9-Dihydro-4H-cyclohepta[1,2-b:5,4-b’]dithiophen-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparison with Similar Compounds
8,9-Dihydro-4H-cyclohepta[1,2-b:5,4-b’]dithiophen-4-one can be compared with similar compounds such as:
9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one: This compound shares a similar core structure but differs in the position and number of substituents.
9,10-Dibromo-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-one: This derivative includes bromine atoms, which can significantly alter its reactivity and applications.
The uniqueness of 8,9-Dihydro-4H-cyclohepta[1,2-b:5,4-b’]dithiophen-4-one lies in its specific ring fusion and the presence of sulfur atoms, which contribute to its distinct chemical and physical properties.
Properties
Molecular Formula |
C11H8OS2 |
---|---|
Molecular Weight |
220.3g/mol |
IUPAC Name |
6,11-dithiatricyclo[8.3.0.03,7]trideca-1(10),3(7),4,12-tetraen-2-one |
InChI |
InChI=1S/C11H8OS2/c12-11-7-3-5-13-9(7)1-2-10-8(11)4-6-14-10/h3-6H,1-2H2 |
InChI Key |
HGEDEDNXSSODPN-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CS2)C(=O)C3=C1SC=C3 |
Canonical SMILES |
C1CC2=C(C=CS2)C(=O)C3=C1SC=C3 |
Origin of Product |
United States |
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